6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine is a unique compound with potential applications in various fields such as chemistry, biology, and medicine. Its structure combines elements of pyridine, piperidine, and purine, making it an interesting molecule for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine typically involves multiple steps:
Preparation of 3-chloropyridin-4-yl-methanol: Chlorination of pyridine followed by reaction with formaldehyde.
Formation of piperidin-1-yl-methanol: Reaction of piperidine with formaldehyde.
Coupling of intermediates: Linking the 3-chloropyridin-4-yl-methanol with piperidin-1-yl-methanol under basic conditions.
Final cyclization with purine: Reaction with 9-methyl-9H-purine under acidic or basic conditions, depending on the desired outcome.
Industrial Production Methods
Industrial production may involve the use of continuous flow reactors to optimize the reaction conditions, such as temperature and pressure. This enhances yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can potentially reduce specific functional groups.
Substitution: The compound is reactive in nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like KMnO₄ or CrO₃ in acidic or neutral medium.
Reduction: Hydrogenation over Pd/C or use of reducing agents like NaBH₄.
Substitution: Strong bases like NaOH or KOH in aprotic solvents, such as DMF or DMSO.
Major Products
Oxidation: Formation of carboxylic acid or aldehyde derivatives.
Reduction: Formation of fully hydrogenated products.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine has diverse applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying cellular processes and as a molecular probe.
Medicine: Potential therapeutic applications, particularly in drug discovery for targeting specific biological pathways.
Industry: Usage in material science and catalysis.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: May inhibit or activate biochemical pathways by binding to target sites, altering their function.
Comparison with Similar Compounds
Comparison
6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine vs. 6-chloro-9H-purine: The former has additional functional groups that can interact with different targets, making it more versatile.
This compound vs. 9-methyl-6H-purine: The presence of the piperidinyl and pyridinyl groups provides unique binding properties.
List of Similar Compounds
6-chloro-9H-purine
9-methyl-6H-purine
4-chloropyridine
This article provides an overview of the compound's synthesis, reactions, applications, and comparison with similar compounds. It highlights the unique aspects that make this compound a significant molecule in research and industry.
Properties
IUPAC Name |
6-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O/c1-23-11-22-15-16(23)20-10-21-17(15)24-6-3-12(4-7-24)9-25-14-2-5-19-8-13(14)18/h2,5,8,10-12H,3-4,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFJVWYFPVVNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)COC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.